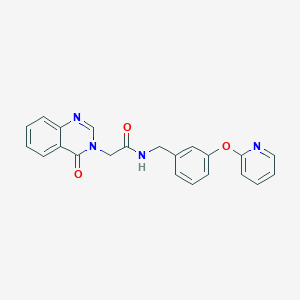
2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, also known as QPA, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. QPA has been found to exhibit promising effects in various biological systems, making it an interesting molecule to study.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- A study on novel 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity, with compounds demonstrating significant potency compared to the control 5-FU. These compounds showed selective activities towards different cancer cell lines, including CNS, renal, breast, and leukemia cells (Al-Suwaidan et al., 2016).
Pharmacological Activities
- Research on 6Bromooxo quinazoline derivatives indicated their pharmacological importance, including antianalgesic, antiinflammatory, and antibacterial activities. These compounds were synthesized and tested for various pharmacological activities (Ch. Rajveer et al., 2010).
Synthesis and Structure-Activity Relationships
- A study on the synthesis and structure-activity relationships of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics revealed the inhibition of cell growth in various cancer cells. These compounds were effective inhibitors of leukemia, colon, and ovarian cancer cells (J. Easmon et al., 2006).
Analgesic and Anti-inflammatory Activities
- Research on quinazolinyl acetamides showed potent analgesic and anti-inflammatory activities. The compounds exhibited mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antibacterial and Antifungal Activities
- A series of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H) ones demonstrated antibacterial and antifungal activities in vitro, suggesting their potential in treating microbial infections (Patel et al., 2010).
Therapeutic Potential in Alzheimer's Disease
- A novel histamine H3 receptor antagonist, GSK189254, showed binding in rat and human brain areas, including cortex and hippocampus, and improved cognitive performance in preclinical models. This suggests its potential therapeutic use in dementia and Alzheimer's disease (Medhurst et al., 2007).
Molecular Docking Studies
- Studies involving molecular docking methodologies provide insights into the interaction of these compounds with biological targets, aiding in the understanding of their potential therapeutic applications (El-Azab et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(14-26-15-25-19-9-2-1-8-18(19)22(26)28)24-13-16-6-5-7-17(12-16)29-21-10-3-4-11-23-21/h1-12,15H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMLGXFZHHJDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride](/img/structure/B2981837.png)
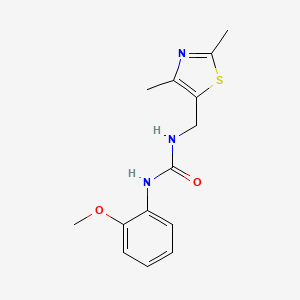
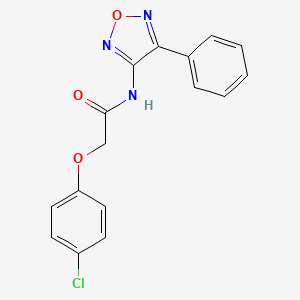
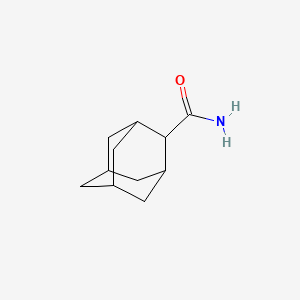

methanone](/img/structure/B2981847.png)
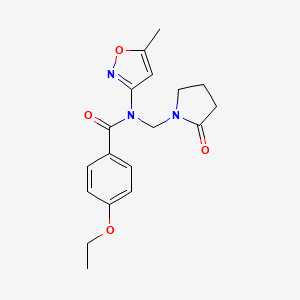
![(Z)-ethyl 1-butyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981849.png)

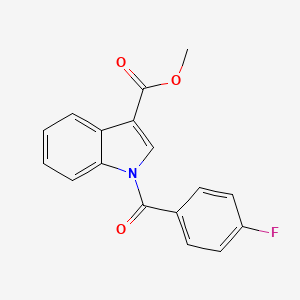
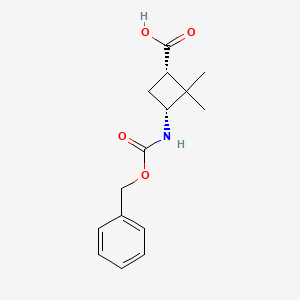
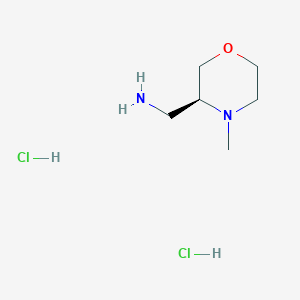

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2981857.png)